4-Bromo-3-(ethoxymethyl)benzoic acid
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Overview
Description
4-Bromo-3-(ethoxymethyl)benzoic acid is an organic compound with the molecular formula C10H11BrO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 4-position and an ethoxymethyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(ethoxymethyl)benzoic acid typically involves the bromination of 3-(ethoxymethyl)benzoic acid. One common method is to start with 3-(ethoxymethyl)benzoic acid and react it with bromine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the 4-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(ethoxymethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The ethoxymethyl group can be oxidized or reduced under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, replacing bromine with a methoxy group would yield 4-methoxy-3-(ethoxymethyl)benzoic acid.
Oxidation: Oxidation of the ethoxymethyl group can lead to the formation of aldehydes or carboxylic acids.
Reduction: Reduction can convert the ethoxymethyl group to a hydroxymethyl group.
Scientific Research Applications
4-Bromo-3-(ethoxymethyl)benzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of new drugs, particularly as a building block for compounds with potential therapeutic effects.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(ethoxymethyl)benzoic acid depends on its application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The ethoxymethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylbenzoic acid: Similar structure but with a methyl group instead of an ethoxymethyl group.
4-Bromo-3-(methoxymethyl)benzoic acid: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group.
Uniqueness
4-Bromo-3-(ethoxymethyl)benzoic acid is unique due to the presence of the ethoxymethyl group, which can influence its reactivity and physical properties. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C10H11BrO3 |
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Molecular Weight |
259.10 g/mol |
IUPAC Name |
4-bromo-3-(ethoxymethyl)benzoic acid |
InChI |
InChI=1S/C10H11BrO3/c1-2-14-6-8-5-7(10(12)13)3-4-9(8)11/h3-5H,2,6H2,1H3,(H,12,13) |
InChI Key |
YNIWJKOCMYVQFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=C(C=CC(=C1)C(=O)O)Br |
Origin of Product |
United States |
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